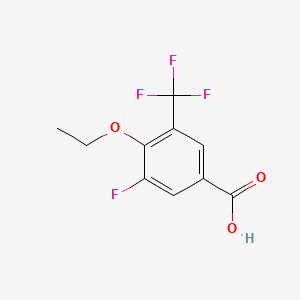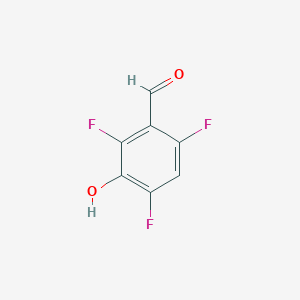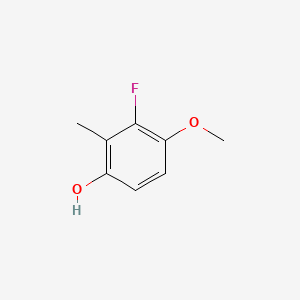
5,7,12-Trimethylbenz(a)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7,12-Trimethylbenz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H18. It is a derivative of benz(a)anthracene, characterized by the presence of three methyl groups at positions 5, 7, and 12. This compound is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine due to its carcinogenic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,7,12-Trimethylbenz(a)anthracene typically involves the alkylation of benz(a)anthracene. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 5,7,12-Trimethylbenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of this compound-quinone.
Reduction: Formation of 5,7,12-trimethyl-1,2-dihydrobenz(a)anthracene.
Substitution: Formation of halogenated derivatives like 5,7,12-trimethyl-9-chlorobenz(a)anthracene.
Applications De Recherche Scientifique
5,7,12-Trimethylbenz(a)anthracene is extensively used in scientific research due to its carcinogenic properties. Some key applications include:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Employed in studies to understand the mechanisms of carcinogenesis and mutagenesis.
Medicine: Utilized in cancer research to induce tumors in animal models, aiding in the development of anti-cancer therapies.
Industry: Applied in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The carcinogenic effects of 5,7,12-Trimethylbenz(a)anthracene are primarily due to its ability to form DNA adducts. Upon metabolic activation by enzymes such as cytochrome P450, it forms reactive intermediates that bind to DNA, causing mutations and initiating carcinogenesis. The compound also affects various molecular pathways, including the interleukin-2 pathway, leading to immunosuppression .
Comparaison Avec Des Composés Similaires
7,12-Dimethylbenz(a)anthracene: Another PAH with similar carcinogenic properties.
7,8,12-Trimethylbenz(a)anthracene: Known for its role in leukemia research.
Anthracene and Phenanthrene: PAHs with similar structural frameworks but different substitution patterns
Uniqueness: 5,7,12-Trimethylbenz(a)anthracene is unique due to its specific methylation pattern, which influences its reactivity and biological activity. Its distinct properties make it a valuable compound in various research fields, particularly in understanding the mechanisms of carcinogenesis and developing anti-cancer strategies.
Propriétés
Numéro CAS |
24891-39-2 |
|---|---|
Formule moléculaire |
C21H18 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
5,7,12-trimethylbenzo[a]anthracene |
InChI |
InChI=1S/C21H18/c1-13-12-20-14(2)17-9-5-6-10-18(17)15(3)21(20)19-11-7-4-8-16(13)19/h4-12H,1-3H3 |
Clé InChI |
QCOYHXBAFQMVDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C3=CC=CC=C3C(=C2C4=CC=CC=C14)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B14023797.png)
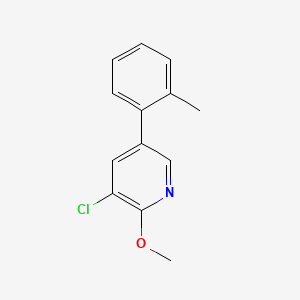
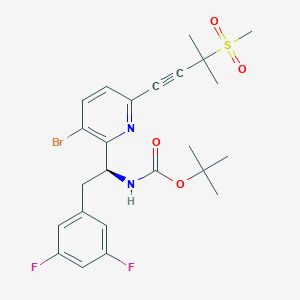
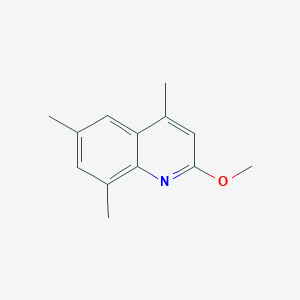




![[(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate](/img/structure/B14023847.png)
